1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound that features a triazole ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 2-ethoxyphenyl hydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring, to form various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Substitution: Nitronate anions in the presence of nitroalkanes.
Major Products:
Oxidation: Brominated triazole derivatives.
Substitution: Oximes and nitronic acid derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethoxyphenyl group.
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: Another compound with an ethoxyphenyl group but different core structure.
Uniqueness: 1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of both the ethoxyphenyl group and the triazole ring, which confer specific chemical properties and potential biological activities not found in other similar compounds .
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C10H13N5O/c1-2-16-8-6-4-3-5-7(8)15-10(12)13-9(11)14-15/h3-6H,2H2,1H3,(H4,11,12,13,14) |
InChI Key |
QUTIEVVPPYNZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.